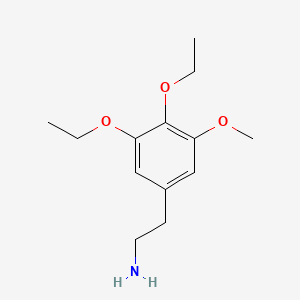
Ethylamine, 3,4-diethoxy-5-methoxyphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethoxy-5-methoxyphenethylamine, also known as Asymbescaline, is a lesser-known psychedelic drug. It is a homolog of mescaline, a well-known psychedelic compound. Asymbescaline was first synthesized by Alexander Shulgin and is known for its psychedelic properties, although it produces few to no effects .
Preparation Methods
The synthesis of 3,4-Diethoxy-5-methoxyphenethylamine involves several steps. One of the methods includes the following steps:
Starting Material: The synthesis begins with 3,4-Diethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Final Product: The final product is 3,4-Diethoxy-5-methoxyphenethylamine.
Chemical Reactions Analysis
3,4-Diethoxy-5-methoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3,4-Diethoxy-5-methoxyphenethylamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenethylamine derivatives.
Biology: It is studied for its potential effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,4-Diethoxy-5-methoxyphenethylamine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is responsible for its psychedelic effects. The compound may also interact with other neurotransmitter systems, but detailed studies are limited .
Comparison with Similar Compounds
3,4-Diethoxy-5-methoxyphenethylamine is similar to other phenethylamine derivatives such as:
Mescaline: 3,4,5-Trimethoxyphenethylamine, known for its strong psychedelic effects.
3,4-Dimethoxyphenethylamine: An analogue with similar structural properties but different pharmacological effects.
2,5-Dimethoxy-4-methylamphetamine (DOM): Another psychedelic phenethylamine with distinct effects
In comparison, 3,4-Diethoxy-5-methoxyphenethylamine is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological profile and potency .
Biological Activity
Ethylamine, 3,4-diethoxy-5-methoxyphenyl-, also known as 2-(3,4-diethoxy-phenyl)-ethylamine hydrochloride, is an organic compound with a complex structure that has garnered interest due to its potential biological activities. This compound is characterized by its unique substituents, which may influence its reactivity and interactions with biological systems.
- Chemical Formula : C12H19NO2·HCl
- Molecular Weight : 233.75 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water and organic solvents
Synthesis
The synthesis of Ethylamine, 3,4-diethoxy-5-methoxyphenyl- typically involves the following steps:
- Formation of Intermediate : Reaction of 3,4-diethoxybenzaldehyde with nitroethane to form 3,4-diethoxyphenyl-2-nitropropene.
- Reduction : The intermediate is reduced using lithium aluminum hydride (LiAlH4).
- Salt Formation : The amine is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl) .
The biological activity of Ethylamine, 3,4-diethoxy-5-methoxyphenyl- is primarily attributed to its ability to act as a ligand that binds to specific receptors or enzymes. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. Notably, it may inhibit certain enzymes involved in metabolic processes, which can alter cellular functions .
Biological Studies and Findings
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.
- Anticancer Potential : There is ongoing investigation into its efficacy as an anticancer agent, particularly concerning its ability to induce apoptosis in cancer cells.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which could be relevant in the context of neurodegenerative diseases .
Case Studies
-
Anticancer Activity :
A study focused on the effects of similar compounds on cancer cell lines demonstrated that derivatives of ethylamine compounds could inhibit cell proliferation and induce cell cycle arrest. While specific data for Ethylamine, 3,4-diethoxy-5-methoxyphenyl- is limited, the structural similarities suggest potential for similar activity . -
Neuropharmacological Effects :
Research into related phenethylamines has shown that these compounds can interact with trace amine receptors in the brain. Such interactions are hypothesized to play a role in modulating mood and cognitive functions .
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(3,4-Dimethoxy-phenyl)-ethylamine | Methoxy groups instead of ethoxy | Similar receptor binding |
| 2-(3,4-Dihydroxy-phenyl)-ethylamine | Hydroxy groups | Varying enzyme inhibition |
| 2-(3,4-Dimethoxy-phenyl)-ethylamine hydrochloride | Lacks hydrochloride salt form | Enhanced solubility |
The presence of ethoxy groups in Ethylamine, 3,4-diethoxy-5-methoxyphenyl- enhances its solubility and may affect its interaction with biological targets compared to similar compounds .
Properties
CAS No. |
63918-08-1 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(3,4-diethoxy-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-4-16-12-9-10(6-7-14)8-11(15-3)13(12)17-5-2/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
VFOAVFQWZYUFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















